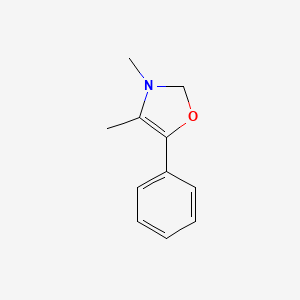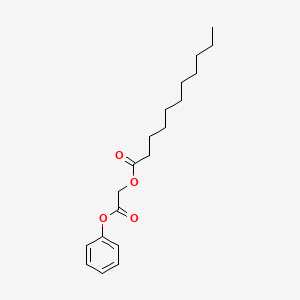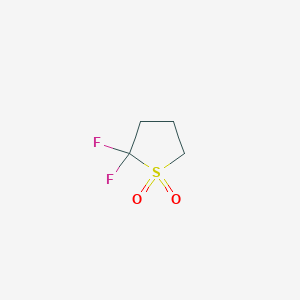![molecular formula C22H17FN2S B14257474 4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine CAS No. 365428-63-3](/img/structure/B14257474.png)
4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. It involves the reaction between a substituted thiourea and α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions are generally mild, making it a convenient method for synthesizing thiazole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Hantzsch thiazole synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
Uniqueness
4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine is unique due to its specific substitution pattern on the thiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propiedades
Número CAS |
365428-63-3 |
|---|---|
Fórmula molecular |
C22H17FN2S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C22H17FN2S/c1-14-4-3-5-17(12-14)20-21(18-10-11-24-15(2)13-18)26-22(25-20)16-6-8-19(23)9-7-16/h3-13H,1-2H3 |
Clave InChI |
QTLYQTDDZRVDOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)F)C4=CC(=NC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
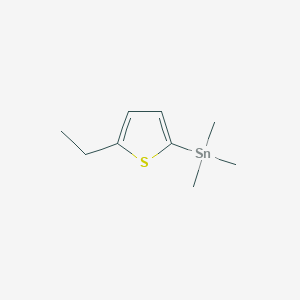
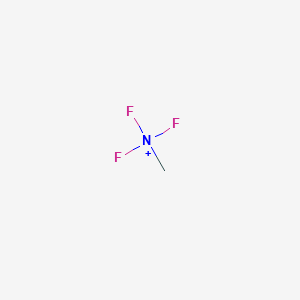
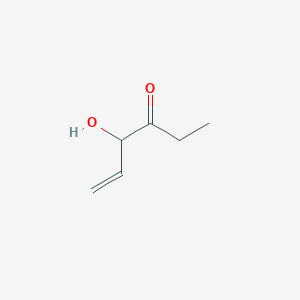
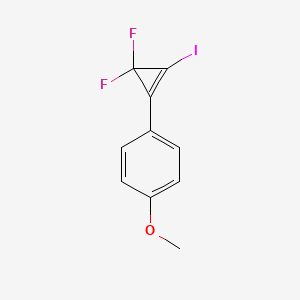
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
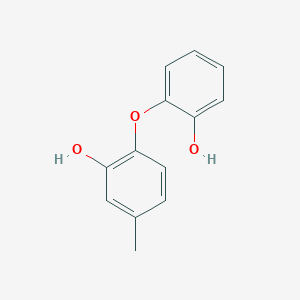
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
